3-{[4-(allyloxy)benzyl]amino}benzoic acid
Overview
Description
3-{[4-(allyloxy)benzyl]amino}benzoic acid is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.12084340 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant, Microbiological, and Cytotoxic Activity
Carboxylic acids derived from plants, including benzoic acid analogs, are known for their antioxidant, antimicrobial, and cytotoxic properties. The structure of these compounds, including the presence of hydroxyl groups and conjugated bonds, significantly influences their bioactivity. Specifically, compounds with a higher number of hydroxyl groups and conjugated bonds, such as rosmarinic acid, have shown higher antioxidant activity. However, the antimicrobial properties vary based on the microbial strain and experimental conditions, making structure-activity relationships complex. Moreover, the presence of hydroxyl groups in these compounds is linked to their cytotoxic potential, indicating that structural features play a crucial role in their biological activities (Godlewska-Żyłkiewicz et al., 2020).
Metalloporphyrin-Catalysed C-H Bond Functionalisation
The functionalisation of saturated C-H bonds using metalloporphyrin catalysts is a significant area of research, highlighting the potential of these catalysts in organic synthesis. This approach includes hydroxylation, amination, and carbenoid insertion reactions, contributing to the development of new methodologies for the synthesis of complex molecules. The high regio-, diastereo-, or enantioselectivity and high product turnover numbers of these reactions demonstrate the utility of metalloporphyrin-catalysed C-H bond functionalisation in creating biologically active and pharmacologically relevant compounds (Che et al., 2011).
Advanced Oxidation Processes for Compound Degradation
Advanced Oxidation Processes (AOPs) are employed for the degradation of recalcitrant compounds, including pharmaceuticals, in aqueous environments. The review of acetaminophen degradation by AOPs showcases the generation of various by-products, their biotoxicity, and proposed degradation pathways. This research contributes to understanding the environmental impact of pharmaceutical compounds and the effectiveness of AOPs in mitigating this impact, providing a foundation for future studies aimed at enhancing degradation mechanisms (Qutob et al., 2022).
Pharmacological Evaluation of Novel Compounds
Research on benzofused thiazole derivatives highlights their potential as antioxidant and anti-inflammatory agents. The synthesis and evaluation of these compounds demonstrate their utility in developing therapeutic agents for various diseases, emphasizing the importance of structural modifications in enhancing biological activity (Raut et al., 2020).
Properties
IUPAC Name |
3-[(4-prop-2-enoxyphenyl)methylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-10-21-16-8-6-13(7-9-16)12-18-15-5-3-4-14(11-15)17(19)20/h2-9,11,18H,1,10,12H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBKLOYVWAFTSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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